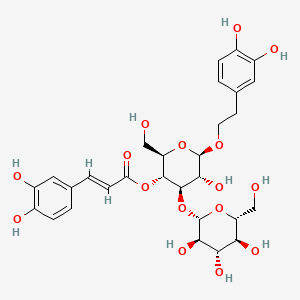

Plantamajoside

Beschreibung

This compound has been reported in Rehmannia glutinosa, Plantago asiatica, and other organisms with data available.

RN given for (E)-isomer; structure in first source

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLPDKISUVNR-QJEHNBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317348 | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-68-6 | |

| Record name | Plantamajoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantamajoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantamajoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Plantamajoside in Plantago asiatica: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of plantamajoside, a significant bioactive phenylethanoid glycoside found in Plantago asiatica. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways and experimental methodologies related to this important natural product.

Introduction to this compound

This compound is a phenylethanoid glycoside (PhG) found in various species of the Plantago genus, with notable concentrations in Plantago asiatica. It is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. Structurally, this compound is composed of a hydroxytyrosol and a caffeoyl moiety, both of which are glycosylated. Specifically, it is 3,4-dihydroxy-β-phenethyl-O-β-D-glucopyranosyl-(1→3)-4-O-caffeoyl-β-D-glucopyranoside[1][2]. The biosynthesis of this complex molecule involves precursors from the shikimate and phenylpropanoid pathways.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Plantago asiatica is a multi-step enzymatic process that begins with the aromatic amino acids L-tyrosine and L-phenylalanine. The pathway can be broadly divided into the formation of the hydroxytyrosol and caffeoyl moieties, followed by glycosylation and acylation steps. While the complete pathway has not been fully elucidated in P. asiatica, it is inferred from the well-studied biosynthesis of the related PhG, verbascoside (acteoside)[3][4][5].

Formation of the Hydroxytyrosol Moiety

The hydroxytyrosol aglycone is derived from L-tyrosine through a series of enzymatic reactions. Two primary routes have been proposed in plants for the formation of hydroxytyrosol[6][7].

-

Pathway 1: Via L-DOPA and Dopamine: Tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by a polyphenol oxidase (PPO) or a tyrosine hydroxylase. L-DOPA is then decarboxylated by a DOPA decarboxylase (DDC) to form dopamine. Dopamine is subsequently oxidized by a copper amine oxidase (CuAO) to 3,4-dihydroxyphenylacetaldehyde, which is then reduced by an aldehyde dehydrogenase (ALDH) to yield hydroxytyrosol[7].

-

Pathway 2: Via Tyramine and Tyrosol: Tyrosine is decarboxylated by a tyrosine decarboxylase (TDC) to form tyramine. Tyramine is then oxidized by a CuAO to 4-hydroxyphenylacetaldehyde, which is reduced by an ALDH to tyrosol. Finally, tyrosol is hydroxylated by a PPO to produce hydroxytyrosol[7].

Formation of the Caffeoyl Moiety

The caffeoyl moiety is derived from L-phenylalanine via the general phenylpropanoid pathway. L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . p-Coumaric acid is subsequently activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . Finally, p-coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl 3'-hydroxylase (C3'H) [8][9].

Glycosylation and Acylation Steps

The assembly of this compound involves a series of glycosylation and acylation reactions.

-

First Glycosylation: Hydroxytyrosol is glycosylated with a glucose molecule from UDP-glucose by a UDP-glucosyltransferase (UGT) to form hydroxytyrosol 1-O-β-D-glucoside (salidroside).

-

Acylation: The glucose moiety of salidroside is then acylated with the caffeoyl group from caffeoyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) , an enzyme belonging to the BAHD acyltransferase family. This step forms a key intermediate[3][10].

-

Second Glycosylation: A second glucose molecule is attached to the first glucose at the 3-position. This step is catalyzed by a specific UDP-glucosyltransferase (UGT) . This final glycosylation step distinguishes this compound from acteoside, which has a rhamnose moiety at this position[1].

dot

Caption: Proposed biosynthesis pathway of this compound in Plantago asiatica.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of herbal preparations.

| Compound | Plant Material | Concentration Range | Analytical Method | Reference |

| This compound | Plantago asiatica (Herba) | 0.067% - 1.80% | HPLC | [11] |

| This compound | Plantago lanceolata (Transformed roots) | 30 - 80 mg/g | Not specified | [1] |

| Acteoside | Plantago lanceolata (Transformed roots) | 6 - 12 mg/g | Not specified | [1] |

Pharmacokinetic Data for this compound in Rats

| Parameter | Value | Unit |

| Time to maximum plasma concentration (Tmax) | 16.7 ± 2.8 | min |

| Elimination constant (Kel) | 0.28 ± 0.01 | 1/h |

| Linearity of calibration curve | 0.2 - 200 | ng/ml |

| Accuracy | -4.2% to 8.1% | % relative error |

| Precision | 2.7% to 10.2% | % relative standard deviation |

| Data from[12] |

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the quantitative analysis of this compound in Plantago species[11].

Workflow for HPLC Quantification of this compound

dot

Caption: Workflow for HPLC quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile - 0.1% Formic acid in water (17:83, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.05 - 12 µg/mL).

-

Sample Preparation:

-

Dry the Plantago asiatica plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered sample (e.g., 1.0 g) and extract it with a suitable volume of methanol (e.g., 50 mL) using ultrasonication or reflux extraction.

-

Filter the extract through a 0.45 µm membrane filter before injection into the HPLC.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthesis pathway. It is based on standard molecular biology techniques[13][14][15][16].

Workflow for Gene Expression Analysis

dot

Caption: Workflow for gene expression analysis using qRT-PCR.

Materials:

-

Plantago asiatica tissue (e.g., leaves, roots).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or reagents for the CTAB method.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for target genes (e.g., PAL, C4H, 4CL, UGTs) and a reference gene (e.g., actin, ubiquitin).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial kit or a manual method like the CTAB protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Assessment:

-

Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by running an aliquot on an agarose gel to visualize the ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or a similar analysis method.

-

Enzyme Assays (General Protocol Outline)

Enzyme assays are crucial for characterizing the function of the enzymes in the this compound biosynthesis pathway. Below is a general outline for a spectrophotometric enzyme assay.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen Plantago asiatica tissue in an appropriate extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

For membrane-bound enzymes like P450s (C4H, C3'H), a microsomal fraction may need to be prepared by differential centrifugation.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing a suitable buffer, the substrate for the enzyme of interest, and any necessary cofactors (e.g., NADPH for P450s, CoA for 4CL, UDP-sugars for UGTs).

-

-

Reaction Initiation and Monitoring:

-

Pre-incubate the assay mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the reaction by measuring the change in absorbance at a specific wavelength that corresponds to the consumption of the substrate or the formation of the product. This can be done continuously in a spectrophotometer.

-

-

Enzyme Activity Calculation:

-

Calculate the initial reaction velocity from the linear phase of the reaction curve.

-

Determine the specific activity of the enzyme (e.g., in µmol/min/mg protein). The total protein concentration in the enzyme extract can be determined using a standard method like the Bradford assay.

-

Conclusion and Future Directions

The biosynthesis of this compound in Plantago asiatica is a complex process involving multiple enzymatic steps. While the general pathway can be inferred from related phenylethanoid glycoside pathways, further research is needed to identify and characterize the specific enzymes from P. asiatica involved in each step, particularly the glycosyltransferases that determine the final structure of this compound. The protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of metabolic engineering and enhanced production of this valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cloning and Characterization of 12 TCP Genes in Medicinal Plant Plantago asiatica via De Novo Transcriptome Assembly [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. protocols.io [protocols.io]

The Discovery and Isolation of Plantamajoside: A Technical Guide for Researchers

An in-depth exploration of the methodologies for extracting, purifying, and characterizing Plantamajoside from medicinal herbs, alongside an overview of its known biological signaling pathways.

This compound, a phenylethanoid glycoside, has emerged as a compound of significant interest in the pharmaceutical and medicinal chemistry landscape. First identified in plants of the Plantago genus, its discovery has led to a broader investigation of its presence in various medicinal herbs and its potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, tailored for researchers, scientists, and professionals in drug development.

Medicinal Herb Sources and Quantitative Data

This compound is predominantly found in species of the Plantaginaceae family, particularly within the Plantago genus.[1][2] It has also been identified in the Gesneriaceae and Orobanchaceae families.[1][2] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots, leaves, seeds), and the growth conditions.[2]

| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Reference |

| Plantago asiatica | Aerial parts | 80% aqueous ethanol extraction followed by n-butanol fractionation | 45.6 mg from 1341 mg of n-butanol extract | [3][4] |

| Plantaginis Herba | - | HPLC analysis | 0.067% - 1.80% | [5] |

| Plantago lanceolata | - | - | - | [1] |

| Plantago major | - | Methanol vs. 80% Ethanol Extraction | Methanol extract contains more this compound than acteoside; 80% ethanol extract has comparable amounts of both. | [6][7] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity.

Extraction Protocol from Plantago asiatica

This protocol is based on the successful isolation of this compound with a purity of >93.3%.[3][4]

a. Initial Extraction:

-

200 g of dried and powdered aerial parts of Plantago asiatica are extracted with 500 mL of 80% aqueous ethanol at room temperature for 12 hours.

-

This extraction process is repeated five times.

-

The filtrates from all extractions are combined and concentrated to dryness under vacuum at a temperature below 40°C.

b. Solvent Partitioning:

-

The dried extract is redissolved in 400 mL of water.

-

The aqueous solution is first defatted by partitioning twice with 400 mL of hexane.

-

The aqueous layer is then extracted five times with 400 mL of n-butanol.

-

The n-butanol layers are combined and concentrated to dryness under vacuum at <40°C to yield the crude n-butanol extract.

Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)

HPCPC is an effective technique for the preparative separation of this compound from the crude extract.[3][4]

-

Solvent System: A two-phase solvent system of ethyl acetate, n-butanol, ethanol, and water in a volume ratio of 0.5:0.5:0.1:1 is used.

-

Procedure:

-

The HPCPC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotating at a set speed.

-

Once hydrodynamic equilibrium is reached, the crude n-butanol extract, dissolved in a mixture of the upper and lower phases, is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector and collected in fractions.

-

Fractions containing this compound are identified by HPLC analysis, pooled, and concentrated to yield the purified compound.

-

Analytical Methods for Identification and Quantification

a. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel G.

-

Mobile Phase: A mixture of ethyl acetate, methanol, formic acid, and water (18:3:1.5:1).

-

Visualization: Under UV light at 365 nm, this compound appears as a distinct light-blue fluorescence spot.[5]

b. High-Performance Liquid Chromatography (HPLC)

-

Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient of acetonitrile and water containing 2% acetic acid.[3] A common isocratic mobile phase is acetonitrile-0.1% formic acid (17:83).[5]

-

Detection: UV detection at 330 nm.[5]

-

Flow Rate: 1 mL/min.[5]

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the processes and biological interactions of this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation and purification of this compound.

This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and diabetes.[8][9][10] Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.

References

- 1. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. [Qualitative and quantitative analysis of this compound in Plantaginis Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. media.neliti.com [media.neliti.com]

- 8. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to the In Vitro Antioxidant Activity of Plantamajoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantamajoside (PMS) is a phenylethanoid glycoside predominantly isolated from plants of the Plantago genus, such as Plantago asiatica.[1][2][3] It is recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.[1][4][5] A significant body of research highlights its potent antioxidant activities, positioning it as a compound of interest for mitigating oxidative stress-related pathologies.[5][6][7] This document provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound, detailing the experimental data, protocols for key assays, and the molecular pathways it modulates.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various standard cell-free and cell-based assays. The data consistently demonstrates its capacity to scavenge free radicals and reduce oxidative species. A summary of key quantitative findings is presented below.

| Assay Type | Parameter | Result | Source |

| DPPH Radical Scavenging | IC50 | 11.8 µM | [2] |

| Intracellular ROS Scavenging | Inhibition | At 10 µM, PMS significantly suppressed glycer-AGE-mediated ROS generation. | [6] |

| 5-Lipoxygenase (5-LO) Inhibition | IC50 | 0.375 µM | [2] |

| 15-Lipoxygenase (15-LO) Inhibition | IC50 | 96 µM | [2] |

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for the most common in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[9]

Methodology:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or a specific molarity like 10⁻³ M) in a suitable solvent such as methanol or ethanol.[8][9][10] This solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations.

-

Reaction Setup: In a test tube or 96-well microplate, add a fixed volume of the DPPH working solution (e.g., 1-3 mL) to a specific volume of the this compound sample or standard antioxidant (like Ascorbic Acid).[8][9]

-

Control: A control sample is prepared by mixing the DPPH solution with the solvent used for the sample, containing no antioxidant.[8]

-

Incubation: The reaction mixtures are vortexed and incubated in the dark at room temperature for a specified period, typically 30 minutes.[8][11]

-

Measurement: Measure the absorbance of all samples and the control at 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

-

Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[8]

-

-

IC50 Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance at approximately 734 nm.[12]

Methodology:

-

ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[11][13] The mixture is incubated in the dark at room temperature for 12-16 hours.[14]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or water) to achieve an absorbance of approximately 0.700 ± 0.02 at 734 nm.[11][14]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Setup: Mix a small volume of the this compound sample with a larger, fixed volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[11][12]

-

Measurement: Record the absorbance of the mixture at 734 nm.

-

Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay:

-

Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[11]

-

-

Data Expression: Results are often expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle: The reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue-colored Fe²⁺-TPTZ complex at low pH is monitored by the change in absorbance at 593 nm.[15]

Methodology:

-

FRAP Reagent Preparation: The working FRAP reagent must be prepared freshly. It consists of a mixture of:

-

Sample Preparation: Prepare dilutions of this compound in a suitable solvent.

-

Standard Curve: Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄·7H₂O), at various concentrations.[15]

-

Reaction Setup: Add a small volume of the sample or standard to a large volume of the pre-warmed (37°C) FRAP working solution.[15][17]

-

Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.[15][17]

-

Measurement: Measure the absorbance of the samples and standards at 593 nm.[15]

-

Calculation: The FRAP value of the sample is determined by comparing its absorbance change to the standard curve and is typically expressed as µM Fe²⁺ equivalents.

Visualization of Workflows and Pathways

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Plantago asiatica - Wikipedia [en.wikipedia.org]

- 4. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. mdpi.com [mdpi.com]

- 10. iomcworld.com [iomcworld.com]

- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jmp.ir [jmp.ir]

- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

A Technical Whitepaper on the Anti-inflammatory Mechanism of Action of Plantamajoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plantamajoside, a phenylpropanoid glycoside predominantly isolated from plants of the Plantago genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily centered on the potent inhibition of key pro-inflammatory signaling cascades. This document provides a detailed examination of this compound's core mechanisms, including the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, attenuation of the NLRP3 inflammasome, and its intrinsic antioxidant activities.[2][3][4] By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide serves as a technical resource for professionals engaged in inflammation research and therapeutic development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including osteoarthritis, acute lung injury, and sepsis.[2][3][5] this compound (PMS) has emerged as a promising natural compound with the ability to modulate these pathological inflammatory processes.[6] Sourced from medicinal plants like Plantago asiatica, this compound's therapeutic potential is attributed to its ability to interfere with the upstream signaling events that lead to the production of inflammatory mediators such as pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][7][8] This whitepaper consolidates the current understanding of how this compound achieves these effects at a molecular level.

Core Anti-inflammatory Mechanisms

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response.[7] In resting cells, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3]

This compound exerts a strong inhibitory effect on this pathway. Studies have consistently shown that it prevents the phosphorylation and subsequent degradation of IκBα.[3] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and blocking the expression of its target genes, including TNF-α, IL-6, and IL-1β.[3][9][10] This mechanism has been observed in various cell types, including macrophages, chondrocytes, and epithelial cells.[2][3]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising p38, JNK, and ERK, is another critical set of kinases that regulate inflammation.[11] Activated by upstream signals, these kinases phosphorylate transcription factors like AP-1, which, in turn, promote the expression of inflammatory genes.[3] this compound has been shown to significantly inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[3] This effect disrupts the signaling cascade, leading to a downstream reduction in inflammatory mediator production and contributing significantly to its overall anti-inflammatory profile.[2][3]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[12] Its activation is a two-step process: a "priming" signal, typically via NF-κB, upregulates the expression of NLRP3 and pro-IL-1β, followed by an "activation" signal that triggers complex assembly.[13] this compound has been found to suppress the activation of the NLRP3 inflammasome. This is achieved primarily by inhibiting the NF-κB-mediated priming step, thereby reducing the available pool of NLRP3 and pro-IL-1β proteins required for inflammasome function.

Caption: Attenuation of the NLRP3 Inflammasome by this compound.

Antioxidant and Radical Scavenging Activity

Oxidative stress is intricately linked with inflammation, as reactive oxygen species (ROS) can act as secondary messengers to activate inflammatory pathways like NF-κB.[7] this compound is a potent antioxidant.[1][14] It directly scavenges free radicals and reduces the production of ROS and malondialdehyde (MDA) while increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). This reduction in oxidative stress helps to mitigate the activation of inflammation-related signaling cascades.[7]

Quantitative Data Summary

The anti-inflammatory and antioxidant activities of this compound have been quantified in numerous studies. The tables below summarize key findings.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity

| Activity | Assay | IC50 Value / Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 11.8 µM | [14] |

| ROS Inhibition | Glycer-AGE-induced ROS in HUVECs | 49 ± 10% reduction at 10 µM | [7] |

| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | 0.375 µM | [14] |

| Enzyme Inhibition | 15-Lipoxygenase (15-LO) | 96 µM |[14] |

Table 2: In Vivo Anti-inflammatory Efficacy

| Model | Species | Dosage | Effect | Reference |

|---|---|---|---|---|

| Arachidonic Acid-Induced Ear Edema | Mouse | 3 mg/ear | 25% inhibition of edema | [14] |

| Sepsis-Induced Organ Dysfunction (CLP) | Mouse | 50-100 mg/kg | Significantly reduced serum IL-6, TNF-α, IL-1β | [5] |

| LPS-Induced Acute Lung Injury | Mouse | Not specified | Ameliorated lung injury, reduced MPO activity | [3] |

| Osteoarthritis (OA) | Mouse | Not specified | Slowed progression of OA |[2] |

Experimental Protocols

In Vitro: Western Blot for NF-κB p65 Phosphorylation

This protocol is representative for assessing this compound's effect on NF-κB activation in cell culture, such as in LPS-stimulated RAW264.7 macrophages.[3]

-

Cell Culture and Treatment: RAW264.7 cells are seeded in 6-well plates and grown to 80% confluency. Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.

-

Inflammatory Stimulus: Cells are then stimulated with Lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes to induce p65 phosphorylation.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per lane are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phospho-p65 to total p65 is calculated to determine the level of inhibition.

In Vivo: LPS-Induced Acute Lung Injury (ALI) Model

This protocol outlines a common in vivo model to evaluate the protective effects of this compound against acute inflammation.[3]

Caption: Workflow for an in vivo LPS-induced acute lung injury experiment.

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Grouping and Treatment: Mice are divided into groups: a control group, an LPS-only group, and LPS + this compound treatment groups (e.g., 25, 50, 100 mg/kg). This compound or vehicle is administered (e.g., by intraperitoneal injection) 1 hour before LPS challenge.

-

Induction of ALI: Mice are anesthetized, and LPS (e.g., 5 mg/kg in 50 µL saline) is administered via intratracheal instillation to induce lung injury. The control group receives saline.

-

Sample Collection: After a set time (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis (ELISA) and cell counts. Lung tissues are harvested.

-

Analysis:

-

Lung Wet-to-Dry (W/D) Ratio: A portion of the lung is weighed immediately (wet weight) and then dried in an oven to a constant weight (dry weight) to assess edema.

-

Histopathology: Lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and alveolar damage.

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration.

-

Western Blot: Protein extracts from lung tissue are analyzed for key inflammatory markers like p-p65 and p-p38.

-

Conclusion

This compound exhibits robust anti-inflammatory effects through well-defined molecular mechanisms. Its capacity to simultaneously inhibit the NF-κB and MAPK signaling pathways, coupled with its ability to attenuate NLRP3 inflammasome activation and reduce oxidative stress, positions it as a compelling candidate for further drug development. The comprehensive data from both in vitro and in vivo models provide a strong foundation for its potential application in treating a variety of inflammatory disorders. This technical guide summarizes the core mechanistic evidence, offering a valuable resource for researchers aiming to leverage the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Inflammatory Response of Chondrocytes ...: Ingenta Connect [ingentaconnect.com]

- 5. This compound alleviates acute sepsis-induced organ dysfunction through inhibiting the TRAF6/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A potentially novel botanical agent for diabetes mellitus management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plantago asiatica - Wikipedia [en.wikipedia.org]

- 9. This compound inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound modulates the proliferation, stemness, and apoptosis of lung carcinoma via restraining p38MAPK and AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. caymanchem.com [caymanchem.com]

Plantamajoside: A Chemotaxonomic Biomarker for Botanical Research and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantamajoside, a phenylethanoid glycoside, has emerged as a significant biomarker in chemotaxonomic studies, offering a molecular lens through which the phylogenetic relationships between plant species can be examined. Its presence and concentration are particularly valuable in the classification of species within the Plantago genus and the wider Plantaginaceae family.[1] Beyond its role in plant systematics, this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest for drug development.[1] This technical guide provides a comprehensive overview of this compound as a chemotaxonomic marker, detailing its distribution, analytical methodologies for its quantification, its role in signaling pathways, and a workflow for its application in chemotaxonomic research.

Distribution and Quantitative Analysis of this compound

The occurrence of this compound is most prominent within the Plantaginaceae family, having been identified in at least 30 species. It is also found in species within the Gesneriaceae and Orobanchaceae families.[1] The concentration of this compound can vary significantly between species and even within different organs of the same plant, with roots often showing the highest concentrations.[1] This differential accumulation underscores its utility as a chemotaxonomic marker.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Plantago lanceolata | Roots (in vitro) | 30 - 80 | Fons et al., 1998 |

| Plantago lanceolata | Callus culture | 28.4 | Budzianowska et al., 2023 |

| Plantago major | - | 0.067% - 1.80% | (In Plantaginis Herba) |

| Plantago media | Roots (in vitro) | 44.1 | Budzianowska et al., 2023 |

| Plantago asiatica | Aerial Parts | (Isolated) | Li et al., 2009 |

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its application in chemotaxonomic studies and pharmacological research. The following sections detail the methodologies for extraction, isolation, and quantification.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.

Protocol: Solvent Extraction and Partial Purification

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% aqueous ethanol at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.

-

Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.

-

Combine the filtrates from each extraction step.

-

-

Solvent Removal: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water.

-

Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds. Discard the n-hexane layer.

-

Subsequently, extract the aqueous layer with n-butanol. The phenylethanoid glycosides, including this compound, will partition into the n-butanol layer.

-

Combine the n-butanol fractions and concentrate them to dryness under reduced pressure to yield a partially purified extract enriched in this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of this compound.

Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

An isocratic example is a mixture of acetonitrile and 0.1% formic acid (17:83, v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 330 nm.

-

Column Temperature: 30°C.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area to the calibration curve.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural identification of this compound.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra provide detailed information about the chemical structure. Key signals in the ¹H NMR spectrum include those for the aromatic protons of the caffeoyl and phenylethanoid moieties, as well as the sugar protons. The ¹³C NMR spectrum will show characteristic signals for the carbonyl group of the caffeoyl ester, the aromatic carbons, and the sugar carbons.

-

-

Mass Spectrometry:

-

Electrospray ionization (ESI) mass spectrometry is commonly used. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns that are characteristic of the this compound structure, such as the loss of the caffeoyl moiety or sugar units.

-

Signaling Pathways Modulated by this compound

Recent research has highlighted the ability of this compound to modulate key cellular signaling pathways, which underlies its observed pharmacological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been demonstrated to suppress this pathway, which contributes to its anti-cancer properties.

Chemotaxonomic Workflow Using this compound as a Biomarker

The use of this compound as a chemotaxonomic marker involves a systematic workflow from sample collection to data analysis.

This workflow begins with the collection of plant material from different species or populations. The samples are then subjected to a standardized extraction procedure to obtain extracts containing this compound. These extracts are analyzed by HPLC to quantify the concentration of this compound. The resulting quantitative data is then analyzed using statistical methods, such as Principal Component Analysis (PCA), to identify patterns and groupings based on the chemical profiles. Finally, this chemical data can be used to construct or refine phylogenetic trees, providing insights into the evolutionary relationships between the studied taxa.

Conclusion

This compound serves as a valuable biomarker in chemotaxonomic studies, providing a chemical basis for the classification and differentiation of plant species, particularly within the Plantaginaceae family. Its distinct distribution and quantifiable presence, coupled with robust analytical methodologies, make it a reliable tool for researchers. Furthermore, its intriguing pharmacological activities, mediated through the modulation of key signaling pathways, highlight its potential in the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for the utilization of this compound in both chemotaxonomic and drug discovery research.

References

The Neuroprotective Potential of Plantamajoside: A Technical Guide to Preclinical Evidence

Introduction: Plantamajoside (PMS), a phenylpropanoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties demonstrated across a range of preclinical models. This technical guide provides an in-depth overview of the existing preclinical evidence, focusing on the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of this compound's action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases and neurological injuries.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in various preclinical models, demonstrating its efficacy in improving behavioral outcomes, reducing neuronal damage, and modulating key cellular and molecular markers of neuroinflammation and apoptosis.

Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Mouse Model

| Parameter | Model | Treatment | Result | Significance |

| Behavioral Dysfunction | LPS-induced PD in C57BL/6 mice | PMS | Improved motor function | p < 0.05 |

| Substantia Nigra Injury | LPS-induced PD in C57BL/6 mice | PMS | Attenuated neuronal damage | p < 0.05 |

| Microglial Overactivation | LPS-induced PD in C57BL/6 mice | PMS | Suppressed microglial activation | p < 0.05 |

| HDAC2/MAPK Pathway | LPS-induced PD in C57BL/6 mice & BV-2 cells | PMS | Inhibited activation | p < 0.05 |

Data synthesized from a study on the effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of Parkinson's disease.[1]

Table 2: Neuroprotective Effects of this compound in an Acute Spinal Cord Injury Rat Model

| Parameter | Model | Treatment Groups | Result | Significance |

| Behavioral Performance (BBB Score) | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Dose-dependent improvement in BBB score | p < 0.05 |

| Pathological Morphology | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Alleviated spinal cord pathological damage | p < 0.01, p < 0.001 |

| Apoptosis Regulation | Allen's weight-drop induced ASCI in rats | PMS (20, 40, 80 mg/kg) | Decreased Caspase-3, Caspase-9, PARP, Bax; Increased Bcl-2 | p < 0.05 |

Data from a study investigating this compound in a rat model of acute spinal cord injury (ASCI).[2][3][4]

Table 3: Protective Effects of this compound in a Hypoxia/Reoxygenation (H/R) Cell Model

| Parameter | Model | Treatment Groups | Result | Significance |

| Cell Viability | H/R-induced injury in H9c2 cardiomyocytes | PMS | Ameliorated reduction in cell viability | p < 0.01 |

| ROS Production | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed ROS production | p < 0.05 |

| Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Elevated enzyme activities | p < 0.05 |

| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Attenuated production | p < 0.05 |

| Apoptosis Markers (Bax, Caspase-3, Bcl-2) | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed Bax and Caspase-3, Increased Bcl-2 | p < 0.05 |

| Akt/Nrf2/HO-1 Pathway | H/R-induced injury in H9c2 cardiomyocytes | PMS | Enhanced activation | p < 0.05 |

| NF-κB Pathway | H/R-induced injury in H9c2 cardiomyocytes | PMS | Suppressed activation | p < 0.05 |

| Cell Survival Rate | H/R-induced injury in H9c2 cardiomyocytes | PMS (10, 20, 40 µM) | Increased to 67.39%, 72.06%, 77.63% respectively | p < 0.05, p < 0.01 |

Data compiled from studies on the protective effects of this compound in a hypoxia/reoxygenation model using H9c2 cardiomyocytes, which is relevant for understanding neuroprotection in ischemic conditions like stroke.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the cited studies.

Parkinson's Disease (PD) Mouse Model

-

Animal Model: Male C57BL/6 mice were used to establish the PD model.[1]

-

Induction of PD: Lipopolysaccharide (LPS) was injected into the right midbrain substantia nigra (SN) to induce neuroinflammation and dopaminergic neuron degeneration, mimicking key aspects of PD pathology.[1]

-

This compound Administration: Following the induction of PD, mice were treated with this compound.

-

Behavioral Assessment: Motor function and behavioral deficits were evaluated using standardized behavioral tests for rodents.

-

Histological Analysis: Brain tissues, specifically the substantia nigra, were collected for histological staining to assess neuronal damage and microglial activation.

-

Molecular Analysis: Western blotting and other molecular techniques were employed to measure the expression and activation of proteins in the HDAC2/MAPK signaling pathway in both the mouse model and in LPS-stimulated BV-2 microglial cells.[1]

Acute Spinal Cord Injury (ASCI) Rat Model

-

Animal Model: Adult male Sprague-Dawley rats were utilized for the ASCI model.[2][3]

-

Induction of ASCI: The Allen's weight-drop method was employed to induce a standardized spinal cord injury.[2][3]

-

This compound Administration: Rats were treated with varying concentrations of this compound (20, 40, and 80 mg/kg) following the injury.[2][3] A positive control group was treated with methylprednisolone (30 mg/kg).[2][7][8][9]

-

Functional Assessment: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale was used to evaluate functional recovery over time.[4]

-

Histopathological Evaluation: Spinal cord tissues were collected at the end of the study period and stained with hematoxylin and eosin (H&E) to assess the extent of pathological damage.[4]

-

Apoptosis Marker Analysis: Western blotting was performed on spinal cord tissue lysates to quantify the expression levels of key apoptosis-related proteins, including Caspase-3, Caspase-9, PARP, Bax, and Bcl-2.[4]

Hypoxia/Reoxygenation (H/R) In Vitro Model

-

Cell Line: Rat cardiomyocyte H9c2 cells were used to model myocardial I/R injury, which shares common pathways with cerebral ischemia.[5][6]

-

Induction of H/R: Cells were subjected to a period of hypoxia (low oxygen) followed by reoxygenation to mimic ischemic-reperfusion injury.[5][6]

-

This compound Treatment: Cells were pre-treated with various concentrations of this compound before the induction of H/R.[6]

-

Cell Viability Assay: The MTT assay was used to determine the viability of H9c2 cells after H/R injury and PMS treatment.[5]

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified to assess the extent of oxidative stress.[5]

-

Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were measured.[5]

-

Inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant were quantified using ELISA.[5]

-

Apoptosis and Signaling Pathway Analysis: Western blotting was employed to measure the expression of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and key proteins in the Akt/Nrf2/HO-1 and NF-κB signaling pathways.[5]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

References

- 1. This compound Alleviates Substantia Nigra Damage in Parkinson's Disease Mice by Inhibiting HDAC2/MAPK Signaling and Reducing Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. The protective mechanism of action of this compound on a rat model of acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects H9c2 cells against hypoxia/reoxygenation-induced injury through regulating the akt/Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates hypoxia-reoxygenation injury through integrin-linked kinase/c-Src/Akt and the mitochondrial apoptosis signaling pathways in H9c2 myocardial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img.medsci.cn [img.medsci.cn]

- 8. Experimental treatments of acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Therapies for Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Plantamajoside in the Plantaginaceae Family: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantamajoside, a phenylethanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a specific focus on the Plantaginaceae family, a primary reservoir of this bioactive compound. The document details quantitative data on this compound content across various species, outlines comprehensive experimental protocols for its extraction and quantification, and presents a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is predominantly found within the Plantaginaceae family, which encompasses a wide range of species, including the well-known genus Plantago.[1] While it has been identified in a limited number of other plant families, such as Gesneriaceae and Orobanchaceae, its prevalence is highest within Plantaginaceae.[1]

Distribution within the Plantaginaceae Family

Approximately 30 species within the Plantaginaceae family are known to contain this compound, with the majority (around 20 species) belonging to the Plantago genus.[1] Notable species that have been identified as significant sources of this compound include Plantago asiatica, Plantago lanceolata, Plantago major, and Plantago media. The concentration of this compound can vary considerably between different species and even within different parts of the same plant.

Localization within the Plant

The distribution of this compound is not uniform throughout the plant. Higher concentrations are often found in the roots, particularly in young plants. However, it is also present in other plant organs, including the seeds, flower stalks, stems, and leaves.[1] For instance, in Plantago major, the concentration of this compound is reportedly higher in the leaves, while in in vitro cultures of Plantago media, the roots of micropropagated plants showed a high accumulation of this compound.[2][3]

Quantitative Analysis of this compound

The quantification of this compound in plant materials is crucial for standardization and for understanding its pharmacological potential. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. The following tables summarize the reported quantities of this compound in various species of the Plantaginaceae family.

| Species | Plant Part | Method | This compound Content | Reference |

| Plantago asiatica (Plantaginis Herba) | Aerial parts | HPLC | 0.067% - 1.80% | [4] |

| Plantago lanceolata | Inflorescences | HPLC | Reported as a major phenylethanoid glycoside | [3] |

| Plantago media | Roots (from in vitro culture) | TLC video densitometry | 22.45–44.08 mg/g dry weight | [1] |

| Plantago ovata | Callus culture | Not specified | Present, accumulation varies with culture conditions | [5] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant material involves solvent extraction followed by chromatographic purification.

Protocol: Extraction and Isolation from Plantago asiatica

-

Extraction:

-

The dried and powdered aerial parts of Plantago asiatica are extracted with methanol.

-

The methanol extract is then concentrated under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound fraction is typically enriched in the n-butanol extract.

-

-

Chromatographic Purification:

-

The n-butanol extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or polyamide).

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.

-

Quantification of this compound by HPLC

Protocol: HPLC Analysis of this compound in Plantaginis Herba [4]

-

Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector.

-

Column: Promosil C18 (4.6 mm x 250 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile - 0.1% formic acid in water (17:83, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 330 nm.[4]

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standards. The content is typically expressed as a percentage of the dry weight of the plant material.

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

This compound belongs to the class of phenylethanoid glycosides (PhGs). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is believed to follow the general pathway of PhG biosynthesis, which originates from the shikimate pathway, leading to the formation of the amino acids phenylalanine and tyrosine. These precursors then undergo a series of enzymatic reactions to form the core structures of PhGs.

The proposed pathway involves the formation of a hydroxytyrosol aglycone, which is subsequently glycosylated. The caffeoyl moiety is derived from the phenylpropanoid pathway via phenylalanine. A key step is the glycosylation of the hydroxytyrosol intermediate, followed by the attachment of a second glucose molecule and finally acylation with a caffeoyl group. The final glucosylation step to form the diglucosidic structure of this compound is catalyzed by a specific UDP-glucosyltransferase (UGT).

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound from plant material involves several key steps, from sample preparation to final quantification.

References

Plantamajoside: A Comprehensive Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantamajoside, a phenylpropanoid glycoside predominantly found in plants of the Plantaginaceae family, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of this compound's biological effects, focusing on its antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and chelate metal ions. This property underlies many of its other therapeutic effects. The antioxidant capacity of this compound has been quantified using various in vitro assays.

Data Presentation: In Vitro Antioxidant Activity of this compound

| Assay | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Cell-free assay | 127.33 ± 1.07 µg/mL | [2] |

| ABTS Radical Scavenging | Cell-free assay | 46.74 ± 2.53 µg/mL | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Cell-free assay | 44.62 ± 0.61 mg TE/g extract | [3] |

Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4][5]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution to each well/cuvette. Then, add the this compound solutions of varying concentrations. A control well should contain DPPH solution and methanol without the sample.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [6]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark for 12-16 hours. The resulting blue-green ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at 734 nm.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Reaction and Measurement: Add the this compound solutions to the ABTS•+ solution and measure the decrease in absorbance at 734 nm after a set incubation time.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay: [7][8]

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl3) in a specific ratio (e.g., 10:1:1, v/v/v).

-

Reaction Mixture: Add the FRAP reagent to the this compound sample.

-

Incubation and Measurement: The reaction mixture is incubated at 37°C, and the formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a known standard, typically ferrous sulfate (FeSO4), and is expressed as Fe(II) equivalents.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of this compound

| Model System | Treatment/Dose | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | Various concentrations | Inhibition of NO, PGE2, IL-6, and TNF-α production | [9] |

| Human Gingival Fibroblasts (LPS-stimulated) | Not specified | Decreased production of PGE2, NO, IL-6, and IL-8 | [10] |

| In vivo mouse model of osteoarthritis | 25, 50, and 100 mg/kg/day (oral) | Inhibition of IL-1β induced pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) | [11] |

Experimental Protocols: Anti-inflammatory Assays

In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages (e.g., RAW 264.7): [12][13]

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathways Involved in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway:

This compound has been shown to inhibit the activation of the NF-κB pathway.[14][15] In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[9][16]

MAPK Signaling Pathway:

The MAPK signaling cascade, including p38, JNK, and ERK, is another critical pathway in inflammation. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins.[5][17] By inhibiting the activation of the MAPK pathway, this compound can downregulate the expression of various inflammatory mediators.

Neuroprotective Properties

Emerging evidence suggests that this compound possesses significant neuroprotective effects, making it a potential candidate for the development of therapies for neurodegenerative diseases.

Data Presentation: Neuroprotective Activity of this compound

| Model System | Treatment/Dose | Effect | Reference |

| Rat model of acute spinal cord injury | 20, 40, and 80 mg/kg | Improved behavioral performance (BBB score), reduced apoptosis | [11] |

| Mouse model of Parkinson's Disease (LPS-induced) | Not specified | Improved behavioral dysfunction, attenuated substantia nigra injury | [15] |

Experimental Protocols: Neuroprotective Assays

Animal Models of Neurodegeneration: [2][18][19]

-

Induction of Neurodegeneration:

-

Parkinson's Disease Model: Intracerebral injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS) into specific brain regions (e.g., substantia nigra) of rodents.

-

Spinal Cord Injury Model: Creation of a contusion or compression injury to the spinal cord of rats or mice.

-

-

Drug Administration: Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) before or after the induction of injury.

-

Behavioral Assessment: Evaluate motor function and coordination using a battery of tests, such as:

-

Rotarod Test: Measures the ability of the animal to stay on a rotating rod.

-

Open Field Test: Assesses locomotor activity and anxiety-like behavior.

-

Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: A detailed observational assessment of hindlimb locomotor recovery after spinal cord injury.

-

-

Histopathological and Biochemical Analysis: After the behavioral assessments, sacrifice the animals and collect brain or spinal cord tissue for analysis of neuronal damage, apoptosis, and levels of relevant biomarkers.

Hepatoprotective Properties

This compound has demonstrated protective effects against liver injury induced by various toxins, highlighting its potential as a hepatoprotective agent.

Data Presentation: Hepatoprotective Activity of this compound

| Model System | Toxin | Treatment/Dose | Effect | Reference |

| Rat model | Carbon tetrachloride (CCl4) | 25 mg/kg | Significantly reduced serum ALT and AST levels | [20] |

| Rat model of nonalcoholic fatty liver disease (NAFLD) | High-fat diet | 20, 40, and 80 mg/kg (i.p.) | Decreased body and liver weight, improved blood lipid parameters | [21] |

Experimental Protocols: Hepatotoxicity Assays

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats: [14][22][23][24]

-

Animal Model: Use adult male Wistar or Sprague-Dawley rats.

-

Induction of Hepatotoxicity: Administer a single dose or repeated doses of CCl4 (e.g., diluted in olive oil) via intraperitoneal injection or oral gavage to induce acute or chronic liver injury.

-

Drug Administration: Treat the animals with this compound at different doses orally or intraperitoneally before or after CCl4 administration. A control group receives only the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.

-

Biochemical Analysis: After the treatment period, collect blood samples and measure the serum levels of liver injury biomarkers, including:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total and direct bilirubin

-

-